

Pevonedistat IC50 in Various Cancer Cell Lines: Application Notes and Protocols

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Compound of Interest

Compound Name: Pevonedistat

Cat. No.: B1684682

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Introduction

Pevonedistat (MLN4924) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3] NAE is a critical component of the neddylation pathway, a post-translational modification process essential for the function of Cullin-RING ligases (CRLs).[2][3][4] CRLs are the largest family of E3 ubiquitin ligases and play a crucial role in regulating the degradation of a wide range of proteins involved in key cellular processes, including cell cycle progression, DNA replication, and signal transduction.[4] By inhibiting NAE, **pevonedistat** prevents the neddylation of cullins, leading to the inactivation of CRLs. This results in the accumulation of CRL substrate proteins, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells.[1][2] One of the key signaling pathways affected by **pevonedistat** is the NF- κ B pathway, which is constitutively active in many B-cell malignancies and plays a role in promoting cell survival.[5][6][7] **Pevonedistat** has shown anti-tumor activity in a variety of hematological malignancies and solid tumors.[1]

These application notes provide a summary of the half-maximal inhibitory concentration (IC50) values of **pevonedistat** in various cancer cell lines, a detailed protocol for determining the IC50, and diagrams illustrating the drug's mechanism of action and the experimental workflow.

Pevonedistat IC50 Values

The IC50 values of **pevonedistat** have been determined in a wide range of cancer cell lines, demonstrating its broad anti-cancer potential. The table below summarizes these values from various studies.

Cancer Type	Cell Line	IC50 (μM)	Notes
Mantle Cell Lymphoma	Granta-519	~0.1 - 0.5	Pevonedistat induced G1-phase cell cycle arrest and apoptosis. [5]
Mantle Cell Lymphoma	JeKo-1	~0.1 - 0.5	
Mantle Cell Lymphoma	Mino	~0.1 - 0.5	
Mantle Cell Lymphoma	SP53	~0.1 - 0.5	
Neuroblastoma	CHLA255 (p53 WT)	0.136 - 0.4	The mechanism of cytotoxicity was found to be p53-dependent. [8]
Neuroblastoma	NGP (p53 WT)	0.136 - 0.4	
Neuroblastoma	SKNBE (p53 MUT)	0.136 - 0.4	
Neuroblastoma	LAN1 (p53 MUT)	0.136 - 0.4	
Neuroblastoma	SKNAS (p53 MUT)	0.136 - 0.4	
Melanoma	Various Cell Lines	< 0.3 (sensitive)	Cell lines were categorized as sensitive or resistant based on their IC50 values. [9]
Melanoma	Various Cell Lines	> 1 (resistant)	
Pancreatic Cancer	MiaPaCa-2	0.213	Sensitivity correlated with SKP2 expression. [10]
Glioblastoma	U87	4.28	

Myeloproliferative
Neoplasms

HEL (JAK2 V617F
mutant)

Not specified

Pevonedistat
suppressed TNF α -
mediated NF κ B
signaling.[\[6\]](#)

Experimental Protocols

Determining the IC50 of Pevonedistat using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of **pevonedistat** in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials:

- **Pevonedistat** (MLN4924)
- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in sterile PBS)
- Dimethyl sulfoxide (DMSO)
- Multichannel pipette
- Microplate reader

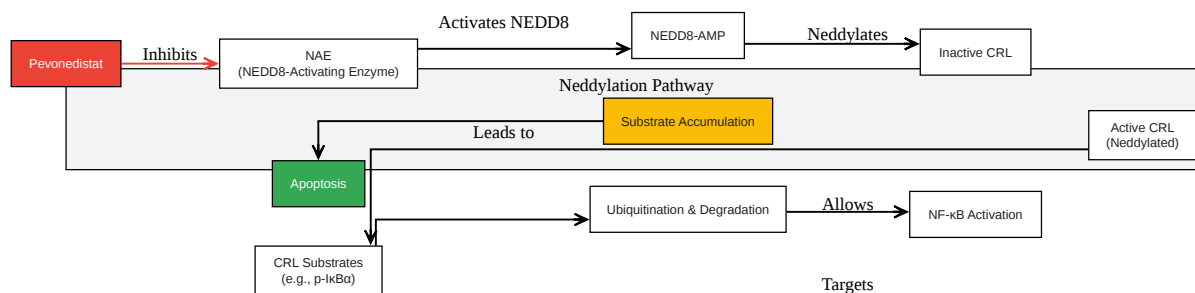
Procedure:

- Cell Seeding:
 - Culture the selected cancer cell line to ~80% confluency.
 - Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
- **Pevonedistat** Treatment:
 - Prepare a stock solution of **pevonedistat** in DMSO.
 - Perform serial dilutions of the **pevonedistat** stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a broad range of concentrations initially (e.g., 0.01, 0.1, 1, 10, 100 μ M) to determine the approximate IC₅₀, followed by a narrower range in subsequent experiments.
 - Include a vehicle control (medium with the same concentration of DMSO used for the highest **pevonedistat** concentration) and a blank (medium only).
 - Carefully remove the medium from the wells and add 100 μ L of the prepared **pevonedistat** dilutions to the respective wells.
 - Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.[\[11\]](#)
 - Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
 - Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

- Add 100 µL of DMSO to each well to dissolve the formazan crystals.[\[11\]](#)
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[\[12\]](#)
 - Subtract the absorbance of the blank wells from the absorbance of all other wells.
 - Calculate the percentage of cell viability for each **pevonedistat** concentration using the following formula:
 - $\% \text{ Cell Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of vehicle control cells}) \times 100$
 - Plot the percentage of cell viability against the logarithm of the **pevonedistat** concentration.
 - Determine the IC50 value, which is the concentration of **pevonedistat** that causes a 50% reduction in cell viability, from the dose-response curve.

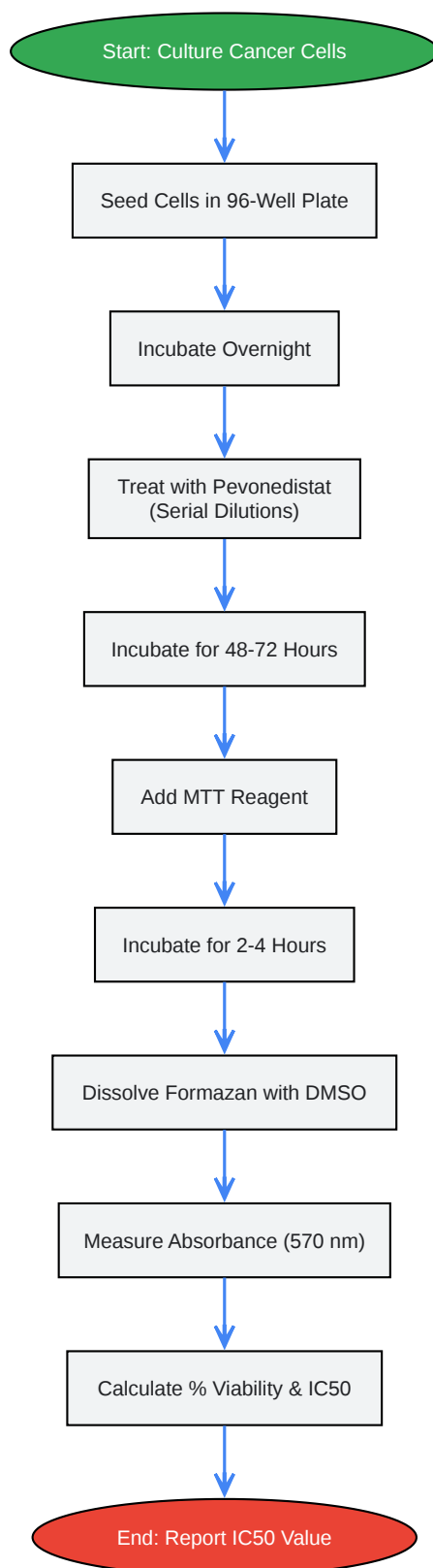
Visualizations

Signaling Pathways and Experimental Workflow



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Caption: **Pevonedistat**'s mechanism of action.



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Caption: Workflow for IC50 determination.

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